molecular formula C21H22N2O4S B2690600 N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1198060-78-4

N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No.: B2690600
CAS No.: 1198060-78-4
M. Wt: 398.48
InChI Key: BSZIVYJPTNXVLU-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Biological Activity

N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran moiety and an ethenyl sulfonamide group, which contribute to its unique pharmacological profile. The molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, and its IUPAC name reflects its intricate structure.

Structural Features

FeatureDescription
Benzofuran Moiety Provides a framework for biological activity.
Ethenyl Group Enhances interaction with biological targets.
Sulfonamide Functionality Imparts unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Binding : The compound may exhibit affinity for certain receptors, including those related to neurotransmission and pain modulation.

Pharmacological Effects

Research indicates several key pharmacological effects associated with this compound:

  • Analgesic Properties : Studies have shown that it may possess analgesic effects comparable to traditional pain relievers.
  • Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation in various in vitro models.
  • Antitumor Activity : Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, warranting further investigation.

Case Studies

  • Analgesic Efficacy in Animal Models :
    • A study conducted on rodents indicated that administration of the compound resulted in significant pain relief compared to control groups, suggesting its potential as an analgesic agent.
  • In Vitro Cancer Cell Line Studies :
    • Research involving human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis, highlighting its antitumor potential.
  • Inflammation Reduction in Experimental Models :
    • In models of acute inflammation, the compound reduced markers of inflammation significantly, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokines.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-15-7-9-17(10-8-15)11-12-28(25,26)22-14-21(24)23-16(2)20-13-18-5-3-4-6-19(18)27-20/h3-13,16,22H,14H2,1-2H3,(H,23,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZIVYJPTNXVLU-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC(C)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC(C)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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